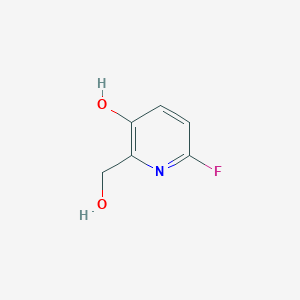
6-Fluoro-2-(hydroxymethyl)pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2-(hydroxymethyl)pyridin-3-ol is a fluorinated pyridine derivative with the molecular formula C6H6FNO2. This compound is of significant interest due to its unique chemical properties, which include the presence of both a fluorine atom and a hydroxymethyl group on the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction of 2,3,6-trifluoropyridine with methanol in the presence of sodium methoxide, resulting in the formation of 3,6-difluoro-2-methoxypyridine . This intermediate can then be further modified to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions using fluorinated pyridine precursors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized catalysts and solvents to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-2-(hydroxymethyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2-(hydroxymethyl)pyridin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and materials with specific desired properties
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-3-hydroxypyridine
- 3-Fluoro-2-hydroxymethylpyridine
- 6-Fluoro-3-hydroxypyridine
Uniqueness
6-Fluoro-2-(hydroxymethyl)pyridin-3-ol is unique due to the specific positioning of the fluorine atom and the hydroxymethyl group on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C6H6FNO2 |
|---|---|
Molekulargewicht |
143.12 g/mol |
IUPAC-Name |
6-fluoro-2-(hydroxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H6FNO2/c7-6-2-1-5(10)4(3-9)8-6/h1-2,9-10H,3H2 |
InChI-Schlüssel |
KRXJAJLCSNIDFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1O)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine](/img/structure/B13649089.png)
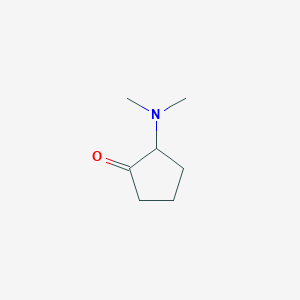

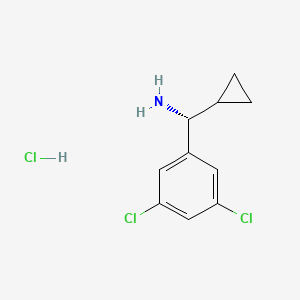
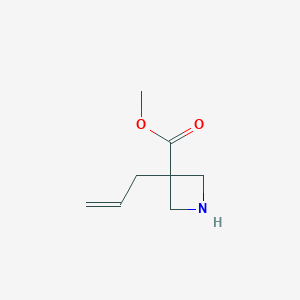

![2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane](/img/structure/B13649129.png)
![2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13649133.png)

![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B13649142.png)

![1-((1h-Benzo[d]imidazol-2-yl)thio)butan-2-one](/img/structure/B13649152.png)
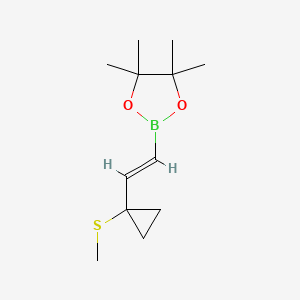
![2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone](/img/structure/B13649165.png)
